

CAS number 5451-40-1 physical and chemical properties

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Compound of Interest		
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Technical Guide: 2,6-Dichloropurine (CAS 5451-40-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-Dichloropurine (CAS 5451-40-1). This compound is a key heterocyclic building block, primarily utilized as a versatile intermediate in the synthesis of a wide array of biologically active purine derivatives. Its strategic importance is particularly noted in the development of antiviral and anticancer therapeutics, including nucleoside analogues and kinase inhibitors. This document details its properties, experimental protocols for its synthesis and characterization, and its pivotal role in synthetic pathways leading to pharmacologically relevant molecules.

Physical and Chemical Properties

The physical and chemical properties of 2,6-Dichloropurine are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical syntheses.



Property	Value	Reference(s)
CAS Number	5451-40-1	[1]
Molecular Formula	C ₅ H ₂ Cl ₂ N ₄	[2]
Molecular Weight	189.00 g/mol	[2]
Appearance	White to light yellow crystalline powder	[3]
Melting Point	184-186 °C, 185-195 °C (decomposes)	[1]
Solubility	Soluble in water, ethyl acetate, and acetone. Sparingly soluble in water.	[3]
рКа	5.22 ± 0.20 (Predicted)	[3]
Stability	Stable under normal temperatures and pressures.	[3]
Storage	Recommended storage at 2-8°C in a cool, dry place.	[3]

Note on Solubility: While qualitatively described as soluble in several solvents, specific quantitative data (e.g., g/100 mL) is not readily available in the reviewed literature.

Spectral Data



Spectroscopy	Data
¹ H NMR	Chemical shifts and multiplicities are available in various deuterated solvents.
¹³ C NMR	Spectral data is available, providing information on the carbon skeleton.
Mass Spectrometry	The mass spectrum shows characteristic peaks for the molecular ion and fragmentation patterns.[2]
Infrared (IR)	The IR spectrum shows characteristic absorption bands for the functional groups present in the molecule.
Raman	Raman spectral data is available.[2]

Experimental Protocols Synthesis of 2,6-Dichloropurine from 2-Amino-6chloropurine (Illustrative Protocol)

This protocol is a representative example of one of the common synthetic routes to 2,6-Dichloropurine.

Materials:

- 2-Amino-6-chloropurine
- Sodium nitrite
- Hydrochloric acid (35%)
- Water
- Ethyl acetate
- Acetonitrile



- Sodium hydroxide
- Reaction vessel with stirring and temperature control
- Extraction funnel
- Rotary evaporator

Procedure:

- To a suitable reaction vessel, add 2-amino-6-chloropurine and a 35% aqueous solution of hydrochloric acid.
- Cool the mixture to a temperature between 15°C and 20°C with constant stirring.
- Prepare a solution of sodium nitrite in water.
- Slowly add the sodium nitrite solution to the reaction mixture while maintaining the temperature.
- Continue stirring the mixture at 15-20°C for approximately one hour.
- Upon completion of the reaction, dilute the solution with water.
- Adjust the pH of the solution to 13 by the slow addition of an aqueous sodium hydroxide solution.
- Extract the product from the aqueous phase multiple times with acetonitrile or ethyl acetate.
- Combine the organic extracts and wash with water and a sodium thiosulfate solution.
- The product can be further purified by re-extraction into an aqueous sodium hydroxide solution, followed by precipitation through pH adjustment with hydrochloric acid.
- Collect the precipitated crystals by filtration, wash with water, and dry under reduced pressure to yield 2,6-Dichloropurine.[4]



Monitoring the Reaction: The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).[4]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be employed to assess the purity of 2,6-Dichloropurine.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 μm particle size)

Mobile Phase (Isocratic):

• A mixture of methanol and water (e.g., 90:10 v/v). The exact ratio may require optimization.

Procedure:

- Prepare a standard stock solution of 2,6-Dichloropurine of known concentration (e.g., 100 μg/mL) by dissolving the compound in methanol and diluting with the mobile phase.
- Prepare the sample solution by dissolving the synthesized 2,6-Dichloropurine in the mobile phase to a similar concentration.
- Set the flow rate of the mobile phase (e.g., 1.0 mL/min).
- Set the UV detector to a wavelength of 325 nm.
- Inject the standard and sample solutions into the HPLC system.
- Record the chromatograms and determine the retention time and peak area for 2,6-Dichloropurine.
- The purity of the sample can be calculated by comparing the peak area of the analyte to the total area of all peaks in the chromatogram.[5]

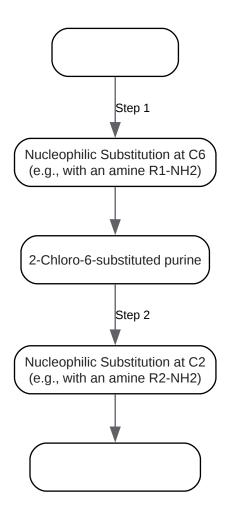


Role in Synthesis and Logical Relationships

2,6-Dichloropurine is not primarily known for its direct biological activity. Instead, its significance lies in its utility as a versatile precursor for the synthesis of various bioactive molecules. The two chlorine atoms at the 2- and 6-positions of the purine ring are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

Synthesis of Kinase Inhibitors

2,6-Dichloropurine is a key starting material for the synthesis of substituted purine derivatives that act as kinase inhibitors. These compounds are of great interest in oncology. The following diagram illustrates a generalized synthetic workflow.



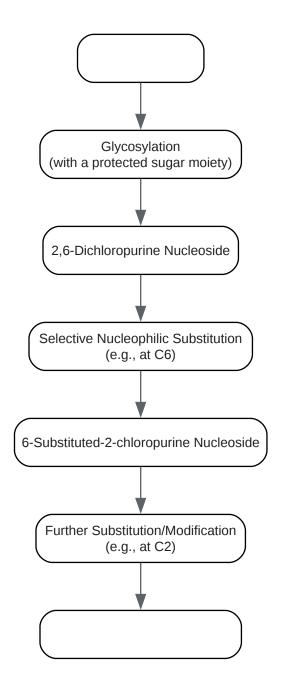
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Generalized workflow for the synthesis of kinase inhibitors from 2,6-Dichloropurine.



Synthesis of Antiviral Nucleoside Analogues

Another critical application of 2,6-Dichloropurine is in the synthesis of nucleoside analogues with antiviral properties. This involves the glycosylation of the purine base, followed by further modifications.



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Synthetic pathway to antiviral nucleoside analogues from 2,6-Dichloropurine.



Safety Information

2,6-Dichloropurine is a chemical that requires careful handling. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

2,6-Dichloropurine (CAS 5451-40-1) is a fundamentally important intermediate in medicinal chemistry and drug discovery. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an invaluable starting material for the synthesis of a diverse range of purine-based compounds with significant therapeutic potential. This guide provides essential technical information to support researchers and developers in the effective utilization of this key chemical entity.

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